molecular formula C20H18N4O6 B15003091 3-(1,3-benzodioxol-5-yl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003091
M. Wt: 410.4 g/mol
InChI Key: XNWQLJUKNTYZOP-UHFFFAOYSA-N
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Description

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzodioxole and oxadiazole intermediates are then coupled using a formylation reaction to introduce the formamido group.

    Final Assembly: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzodioxoles.

Scientific Research Applications

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-3-METHOXYBENZAMIDE is unique due to its combination of a benzodioxole moiety, an oxadiazole ring, and a methoxybenzamide group, which collectively contribute to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H18N4O6/c1-27-14-4-2-3-13(9-14)18(25)21-7-8-22-19(26)20-23-17(24-30-20)12-5-6-15-16(10-12)29-11-28-15/h2-6,9-10H,7-8,11H2,1H3,(H,21,25)(H,22,26)

InChI Key

XNWQLJUKNTYZOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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